molecular formula C25H27N3O4S B2950058 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878056-54-3

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2950058
CAS No.: 878056-54-3
M. Wt: 465.57
InChI Key: PBIVBHCGYGHCFD-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological screening. Its complex structure integrates several pharmacologically active motifs, including a benzodioxole group, an indole system, and a 4-methylpiperidine moiety. The presence of these subunits, which are commonly found in compounds with documented biological activity, suggests potential for interaction with various enzymatic targets and cellular receptors. Researchers can leverage this compound as a key intermediate in synthetic pathways or as a lead structure in the development of novel therapeutic agents. Its specific molecular architecture makes it a valuable candidate for high-throughput screening assays aimed at discovering new enzyme inhibitors or receptor modulators. Further investigation is required to fully elucidate its precise mechanism of action and specific research applications. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-17-8-10-27(11-9-17)25(30)14-28-13-23(19-4-2-3-5-20(19)28)33-15-24(29)26-18-6-7-21-22(12-18)32-16-31-21/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIVBHCGYGHCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in pharmacology and medicinal chemistry.

Molecular Formula

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S.

Structural Features

The compound features:

  • A benzodioxole moiety, which is known for its various biological activities.
  • An indole structure, which is often associated with neuroactivity and other pharmacological effects.
  • A piperidine ring that may contribute to its interaction with biological targets.

Research indicates that compounds featuring similar structural motifs may exhibit diverse biological activities, including:

  • Antidepressant effects : Some derivatives have shown potential as serotonin receptor modulators.
  • Antioxidant properties : The benzodioxole component may contribute to free radical scavenging.
  • Anticancer activity : Indole derivatives are often investigated for their ability to inhibit tumor growth.

Pharmacological Studies

  • Serotonin Receptor Modulation
    • The compound may act as a serotonin 2A receptor antagonist, which has implications for mood regulation and treatment of depression .
  • Antioxidant Activity
    • In vitro studies have demonstrated that related benzodioxole compounds exhibit significant antioxidant activity, potentially reducing oxidative stress in cells .
  • Cytotoxicity Tests
    • Preliminary cytotoxicity assays suggest that the compound could inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties .

Case Studies and Research Findings

  • Study on Antidepressant Activity : A study found that compounds with similar structures to this one displayed significant antidepressant-like effects in animal models, suggesting a possible therapeutic application in treating depression .
  • Evaluation of Antioxidant Properties : Research highlighted that derivatives of benzodioxole effectively scavenge free radicals, contributing to their protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Serotonin Receptor ModulationAntagonism at 5-HT2A receptors
Antioxidant ActivityFree radical scavenging
CytotoxicityInhibition of cancer cell proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Cores and Sulfonamide/Acetamide Linkers

  • Compound 41 (): Structure: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide. Key Differences: Replaces the benzodioxol group with a bis(trifluoromethyl)phenylsulfonyl moiety. Molecular Weight: 598.93 g/mol (C₂₆H₁₇ClF₆N₂O₅S).
  • Compound 39 (): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide. Key Differences: Substitutes the benzodioxol with a 4-cyanophenylsulfonyl group. The cyano group may modulate solubility and hydrogen-bonding interactions . Molecular Weight: 512.92 g/mol (C₂₅H₁₇ClN₃O₅S).

Analogues with Pyrimidoindole or Benzodiazepine Scaffolds

  • Compound 8d () :

    • Structure: 2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)-N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide.
    • Key Differences: Incorporates a benzodiazepine-like isoindole core and a benzyloxy-pentyl chain, which may enhance membrane permeability but reduce selectivity .
  • Compound 11p (): Structure: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide. Key Differences: Features a pyrimido[4,5-d]pyrimidine core, which could confer dual kinase inhibition but increase synthetic complexity .

Analogues with Oxadiazole or Pyrimidoindole Sulfanylacetamide Moieties

  • Compound 4 () :

    • Structure: 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol.
    • Key Differences: Lacks the acetamide bridge but includes an oxadiazole ring, which is associated with antioxidant or antimicrobial activity .
  • Compound 536710-17-5 (): Structure: N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide.
  • Compound 1113123-82-2 () :

    • Structure: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide.
    • Key Differences: Substitutes benzodioxol with benzodioxin and adds ethyl/methyl groups to the pyrimidoindole core, which may enhance solubility but reduce metabolic stability .

Data Table: Structural and Molecular Comparisons

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Implications
Target Compound Indole + Benzodioxol 4-Methylpiperidin, sulfanylacetamide ~520 (estimated) Potential CNS activity, moderate lipophilicity
41 () Indole + Sulfonyl Bis(trifluoromethyl)phenyl 598.93 Enhanced metabolic stability
39 () Indole + Sulfonyl 4-Cyanophenyl 512.92 Improved solubility
8d () Isoindole + Benzodiazepine Benzyloxy-pentyl, 4-fluorophenylmethyl ~600 (estimated) High membrane permeability
1113123-82-2 () Pyrimidoindole + Benzodioxin Ethyl, methoxy, methyl 480.50 Balanced solubility and stability

Research Findings and Implications

  • Target Compound Advantages :
    • The benzodioxol group may improve binding to serotonin or dopamine receptors compared to benzodioxin analogues .
    • The 4-methylpiperidin moiety could enhance blood-brain barrier penetration relative to bulkier substituents in and .
  • Limitations: Lack of trifluoromethyl or cyano groups (as in and ) may reduce metabolic stability. Synthetic complexity is higher than oxadiazole derivatives (), complicating large-scale production .

Q & A

Q. How can flow chemistry improve the scalability of the final acetamide coupling step?

  • Methodology :
  • Continuous-Flow Reactors : Optimize residence time (e.g., 30–60 mins) and temperature (40–50°C) in a tubular reactor with in-line IR monitoring for real-time yield analysis .

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